4-[2-(Ethenyloxy)ethoxy]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61241-01-8 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(2-ethenoxyethoxy)benzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h2-6H,1,7-8H2,(H,12,13) |
InChI Key |
YTHJOXKIXKMCFM-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4 2 Ethenyloxy Ethoxy Benzoic Acid
Precursor Selection and Initial Synthetic Pathways for 4-[2-(Ethenyloxy)ethoxy]benzoic acid
The logical starting point for the synthesis of this compound is the readily available and comparatively inexpensive 4-hydroxybenzoic acid. This precursor provides the foundational benzene (B151609) ring and the carboxylic acid functionality. The synthetic challenge lies in the sequential introduction of the 2-(ethenyloxy)ethoxy group at the para position.
Initial synthetic design can envision two primary retrosynthetic disconnections:
Disconnection A: Formation of the ether linkage first, followed by the creation of the vinyl ether. This involves the etherification of 4-hydroxybenzoic acid with a suitable two-carbon spacer bearing a latent vinyl ether or a precursor to it.
Disconnection B: Pre-assembly of the 2-(ethenyloxy)ethoxy side chain followed by its attachment to the aromatic ring. This approach is generally less favored due to the potential for more complex starting materials and challenges in controlling regioselectivity on an unactivated benzene ring.
Therefore, the most common and practical pathways commence with 4-hydroxybenzoic acid as the key precursor. The selection of the reagent to introduce the ethoxy vinyl ether side chain is critical and dictates the subsequent steps of the synthesis. A common choice is a halo-functionalized vinyl ether, such as 2-chloroethyl vinyl ether, which can directly participate in etherification reactions.
An important consideration in these initial steps is the potential for the carboxylic acid group to interfere with the desired reactions. The acidity of the carboxylic proton and the nucleophilicity of the carboxylate can lead to unwanted side reactions. Consequently, protection of the carboxylic acid, often through esterification, is a common strategy employed early in the synthetic sequence.
Multistep Synthesis Strategies
A multistep approach is necessary to construct this compound from 4-hydroxybenzoic acid. This typically involves protection of the carboxylic acid, etherification to introduce the ethoxy side chain, formation of the vinyl ether, and finally, deprotection of the carboxylic acid.
Etherification and Esterification Routes
The synthesis commonly begins with the protection of the carboxylic acid of 4-hydroxybenzoic acid as an ester, for example, a methyl or ethyl ester. This is a standard procedure to prevent the acidic proton from interfering with the subsequent base-mediated etherification.
The core of this stage is the Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group of the 4-hydroxybenzoic acid ester to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
A plausible reaction scheme is as follows:
Esterification of 4-hydroxybenzoic acid:
4-hydroxybenzoic acid is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester (e.g., methyl 4-hydroxybenzoate (B8730719) or ethyl 4-hydroxybenzoate).
Williamson Ether Synthesis:
The resulting 4-hydroxybenzoate ester is treated with a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the phenolic hydroxyl group.
The resulting sodium or potassium phenoxide is then reacted with a suitable electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to form the hydroxyethoxy intermediate (e.g., methyl 4-(2-hydroxyethoxy)benzoate).
The choice of base and solvent is crucial for the efficiency of the Williamson ether synthesis. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, enhancing reaction rates and yields. crdeepjournal.orgbiomedres.us
Vinyl Ether Formation Techniques
With the 2-hydroxyethoxy intermediate in hand, the next critical step is the formation of the vinyl ether moiety. Several methods are available for this transformation:
Dehydrohalogenation: This classic method involves the reaction of the alcohol with a halogenating agent (e.g., thionyl chloride) to form a 2-chloroethoxy derivative, followed by elimination of HCl using a strong base. However, this method can be harsh and may not be suitable for sensitive substrates.
Reaction with Acetylene (B1199291): The direct vinylation of alcohols with acetylene is a well-established industrial process. guidechem.com This reaction is typically carried out under high pressure and temperature in the presence of a strong base, such as potassium hydroxide. guidechem.com For laboratory-scale synthesis, safer alternatives to gaseous acetylene are often preferred.
Palladium-Catalyzed Transvinylation/Transetherification: A milder and more versatile method involves the palladium-catalyzed reaction of the alcohol with a vinyl ether, such as ethyl vinyl ether or vinyl acetate. academie-sciences.fracademie-sciences.fr This transetherification process allows for the transfer of the vinyl group under relatively mild conditions. The catalytic system often consists of a palladium(II) salt, such as palladium(II) acetate, and a ligand, such as 1,10-phenanthroline. academie-sciences.fracademie-sciences.fr
The final step in the synthesis is the deprotection of the carboxylic acid group, which is typically achieved by hydrolysis of the ester under acidic or basic conditions.
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in several key steps of the synthesis of this compound, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.
| Synthetic Step | Catalyst Type | Specific Examples | Function |
| Esterification | Acid Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Williamson Ether Synthesis | Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. crdeepjournal.org |
| Vinyl Ether Formation | Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) with 1,10-Phenanthroline | Catalyzes the transetherification reaction between an alcohol and a vinyl ether. academie-sciences.fracademie-sciences.fr |
| Vinyl Ether Formation | Base Catalyst | Potassium Hydroxide (KOH) | Used in the reaction of alcohols with acetylene. guidechem.com |
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each step include:
Esterification: The ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, reaction temperature, and reaction time all influence the equilibrium of the esterification reaction. The removal of water as it is formed can drive the reaction to completion.
Williamson Ether Synthesis: The choice of base is critical; a strong enough base is needed to deprotonate the phenol, but overly harsh conditions can lead to side reactions. The solvent system is also important, with polar aprotic solvents often favoring S(_N)2 reactions. The use of a phase-transfer catalyst can significantly improve the reaction efficiency in two-phase systems. crdeepjournal.org
Vinyl Ether Formation (Palladium-Catalyzed): The catalyst loading, the nature of the palladium precursor and ligand, the ratio of the alcohol to the vinyl ether, the solvent, and the reaction temperature all need to be carefully optimized. For instance, in the palladium-catalyzed transetherification, an excess of the vinyl ether is often used to drive the equilibrium towards the product. academie-sciences.fracademie-sciences.fr
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, the direct addition of ethylene oxide in the etherification step has a higher atom economy than using a 2-haloethanol.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For instance, conducting the Williamson ether synthesis in an aqueous medium using a phase-transfer catalyst can be a greener approach. biomedres.us
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of highly active catalysts can enable lower reaction temperatures.
Use of Renewable Feedstocks: While the primary precursor, 4-hydroxybenzoic acid, is often derived from petrochemical sources, there is growing research into its microbial synthesis from renewable feedstocks.
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. The development of recyclable heterogeneous catalysts for the key synthetic steps would be a significant advancement. For example, recyclable g-C₃N₄ has been used as a photoredox catalyst in related reactions. rsc.org
By systematically applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Ethenyloxy Ethoxy Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides insights into the connectivity, conformation, and electronic structure of a molecule.
The ¹H NMR spectrum of 4-[2-(ethenyloxy)ethoxy]benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic, ethoxy, and ethenyloxy protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating alkoxy group (adjacent to the ethoxy chain) would likely resonate at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing carboxylic acid group.
The protons of the ethoxy linker would present as two triplets, assuming coupling with each other. The methylene (B1212753) group adjacent to the aromatic ring (O-CH₂-CH₂-O) would be deshielded by the aromatic oxygen and appear at a lower field than the methylene group adjacent to the ethenyloxy group.
The ethenyloxy (vinyl ether) group protons are expected to show a characteristic set of signals. The proton on the carbon double-bonded to the oxygen (O-CH=) would be significantly downfield due to the deshielding effect of the oxygen atom. The terminal methylene protons (=CH₂) would likely appear as two distinct signals due to their different spatial relationship with the rest of the molecule (geminal and cis/trans coupling).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |
| Aromatic (ortho to -COOH) | 7.9 - 8.1 | Doublet | ~8-9 |
| Aromatic (ortho to -OR) | 6.9 - 7.1 | Doublet | ~8-9 |
| Ethenyloxy (-O-CH=) | 6.4 - 6.6 | Doublet of doublets | J_trans ≈ 14, J_cis ≈ 7 |
| Ethoxy (-O-CH₂-CH₂-O-) | 4.1 - 4.3 | Triplet | ~5-6 |
| Ethoxy (-O-CH₂-CH₂-O-) | 3.8 - 4.0 | Triplet | ~5-6 |
| Ethenyloxy (=CH₂, trans) | 4.2 - 4.4 | Doublet of doublets | J_trans ≈ 14, J_gem ≈ 2 |
| Ethenyloxy (=CH₂, cis) | 4.0 - 4.2 | Doublet of doublets | J_cis ≈ 7, J_gem ≈ 2 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon attached to the oxygen appearing at a lower field. The carbons of the ethoxy and ethenyloxy groups will resonate in the aliphatic region.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, it would show correlations between the adjacent methylene protons of the ethoxy linker and between the protons of the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would be instrumental in assigning the carbon signals of the ethoxy and ethenyloxy groups.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the aromatic carbons C1 and C4, and the carboxylic carbon) and for confirming the connectivity between the different functional groups. For example, HMBC would show a correlation from the protons of the ethoxy methylene group to the aromatic carbon attached to the ether oxygen.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Ethenyloxy (-O-CH=) | 150 - 155 |
| Aromatic (C-OR) | 160 - 165 |
| Aromatic (C-COOH) | 120 - 125 |
| Aromatic (CH, ortho to -COOH) | 130 - 135 |
| Aromatic (CH, ortho to -OR) | 115 - 120 |
| Ethenyloxy (=CH₂) | 85 - 90 |
| Ethoxy (-O-CH₂-CH₂-O-) | 65 - 75 |
| Ethoxy (-O-CH₂-CH₂-O-) | 65 - 75 |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected dominant species. The molecular weight of this compound is 224.23 g/mol .
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule and its fragments. This is a critical step in confirming the identity of a new compound. For this compound (C₁₁H₁₂O₄), the exact mass would be precisely determined, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern in mass spectrometry can provide valuable structural information. Key fragmentations for this molecule could include the loss of the vinyl ether group, cleavage of the ethoxy linker, and loss of CO₂ or H₂O from the carboxylic acid group.
Predicted ESI-MS and HRMS Data for this compound
| Ion | Predicted m/z (Nominal) | Predicted Exact Mass (HRMS) |
| [M+H]⁺ | 225 | 225.0757 |
| [M+Na]⁺ | 247 | 247.0577 |
| [M-H]⁻ | 223 | 223.0612 |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C=C stretching vibration of the vinyl ether group would likely appear around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ether linkages and the carboxylic acid will be visible in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
The Raman spectrum would also provide characteristic signals. Aromatic ring vibrations are often strong in Raman spectra. The C=C stretching of the vinyl group is also expected to be a strong and sharp band. The symmetric stretching of the ether linkages would also be observable. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |
| Ethenyloxy | C=C stretch | 1620-1640 (moderate) | Strong |
| Aromatic Ring | C=C stretch | 1580-1600, 1450-1500 | Strong |
| Ether | C-O stretch | 1200-1300 (strong) | Moderate |
| Ethenyloxy | =C-H bend | 950-1000 (strong) | Weak |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including the crystal system, space group, and precise unit cell dimensions, remain undetermined for this specific compound.
While the solid-state architecture of the title compound is not available, studies on structurally related p-n-alkoxybenzoic acids, such as p-methoxybenzoic acid (anisic acid) and p-ethoxybenzoic acid, can provide valuable insights into the potential intermolecular interactions that might govern the crystal packing of this compound. rsc.orgrsc.org
Typically, benzoic acid derivatives crystallize to form centrosymmetric dimers through robust hydrogen bonding between their carboxylic acid moieties. rsc.orgrsc.orgresearchgate.net For instance, the crystal structure of p-ethoxybenzoic acid reveals that the molecules form such hydrogen-bonded dimers, with an O···O distance of 2.600(3) Å. rsc.org A similar dimeric association is observed in the crystal structure of anisic acid, where the O–H···O hydrogen bond length is 2.643 Å. rsc.org It is highly probable that this compound would also exhibit this characteristic hydrogen-bonding motif in the solid state.
Chemical Reactivity and Mechanistic Investigations of 4 2 Ethenyloxy Ethoxy Benzoic Acid
Reactivity of the Vinyl Ether Moiety
The vinyl ether group, characterized by an electron-rich double bond due to the resonance effect of the adjacent oxygen atom, is highly susceptible to electrophilic attack. This electronic nature dictates its reactivity, particularly in polymerization and addition reactions.
Cationic polymerization is a primary reaction pathway for vinyl ethers. The process is initiated by electrophilic species, such as protonic acids or Lewis acids, which attack the electron-rich vinyl group. nih.gov
Mechanism: The polymerization proceeds via a chain-growth mechanism involving three main steps:
Initiation: An initiator, typically a Lewis acid (e.g., BF₃·OEt₂, SnCl₄) in combination with a proton source (e.g., water, alcohol) or a protonic acid, generates a carbocation. This carbocation then adds to the vinyl ether monomer, forming a new, stabilized carbocationic active center. The stability of this propagating species is enhanced by the electron-donating ether oxygen. nih.gov
Propagation: The carbocationic chain end rapidly adds to subsequent monomer molecules, extending the polymer chain. This step is typically very fast, especially at low temperatures, which helps to suppress side reactions.
Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile, rearrangement, or proton transfer to a counter-ion or monomer. Chain transfer reactions can also occur, where the active center is transferred to another molecule (monomer, solvent, or polymer), terminating one chain and initiating another.
Living cationic polymerization of vinyl ethers can be achieved under specific conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. semanticscholar.org This control is often accomplished by using initiating systems that establish a rapid and reversible equilibrium between dormant and active propagating species.
Table 1: Initiating Systems for Cationic Polymerization of Vinyl Ethers
| Initiator System | Description | Typical Conditions |
| Protonic Acids (e.g., trifluoroacetic acid) | Direct protonation of the vinyl ether double bond to start the polymerization. | Low temperatures (-78°C to 0°C) to control the reaction rate. |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂) | Used with a co-initiator (protogen) like water or an alcohol to generate the initiating cation. | Anhydrous conditions are crucial to prevent uncontrolled initiation. |
| HCl/Zinc Halide Systems | The HCl adduct of a vinyl ether combined with a mild Lewis acid like ZnI₂ can initiate living polymerization. | Allows for good control over molecular weight and dispersity. |
| Organocatalysts | Metal-free systems, such as strong Brønsted acids, have been developed for stereoselective cationic polymerization. semanticscholar.org | Can offer advantages in biocompatibility for the resulting polymers. semanticscholar.org |
The electron-rich nature of the vinyl ether double bond makes it generally unreactive toward homopolymerization via a conventional free-radical mechanism. researchgate.net The radical species formed by the addition of an initiating radical to a vinyl ether is unstable and does not readily propagate.
However, radical polymerization involving vinyl ethers can occur under specific circumstances:
Copolymerization: Vinyl ethers readily undergo radical copolymerization with electron-deficient monomers, such as maleic anhydride, acrylates, or acrylonitrile. researchgate.netpsu.edu In these systems, the monomers often form an electron donor-acceptor (EDA) complex that polymerizes in an alternating fashion. psu.edu
Controlled Radical Polymerization: Recent advancements have demonstrated that controlled radical polymerization of certain functionalized vinyl ethers is possible. For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully applied to hydroxy-functional vinyl ethers. researchgate.netacs.org The hydroxyl group is thought to reduce the reactivity of the growing radical through hydrogen bonding, suppressing side reactions and allowing for controlled chain growth. researchgate.net Given the ether linkage in 4-[2-(ethenyloxy)ethoxy]benzoic acid, its behavior in RAFT polymerization could be a subject of interest.
Initiation in these systems is typically achieved with standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. Propagation in copolymerization involves the alternating addition of the electron-rich vinyl ether and the electron-poor comonomer.
The vinyl ether moiety is an excellent substrate for thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of the vinyl ether (the "ene"). It is known for its high efficiency, stereoselectivity, and orthogonality, proceeding with minimal side products under mild conditions.
Mechanism: The most common pathway is a free-radical chain reaction, typically initiated by light (photo-initiation):
Initiation: A photoinitiator absorbs light and generates a radical, which then abstracts a hydrogen atom from a thiol molecule to form a thiyl radical (RS•).
Propagation:
The thiyl radical adds to the electron-rich vinyl ether double bond. This addition occurs in an anti-Markovnikov fashion, with the sulfur adding to the terminal carbon to form a more stable carbon-centered radical on the internal carbon.
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain.
Termination: The reaction is terminated by the combination of two radicals.
This pathway allows for the efficient covalent linkage of thiol-containing molecules to the vinyl ether group of this compound.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can undergo a variety of classic organic reactions, enabling the covalent attachment of this molecule to other substrates or its conversion into other reactive functional groups.
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol. A common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and water is typically removed to drive it to completion.
Amidation: Amide bonds can be formed by reacting the carboxylic acid with a primary or secondary amine. This reaction usually requires the activation of the carboxylic acid, as direct reaction with an amine is slow and requires high temperatures. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide.
Table 2: Common Reagents for Esterification and Amidation
| Reaction | Reagent/Catalyst | Description |
| Esterification | H₂SO₄ (catalytic) | Fischer esterification with an alcohol; requires heat and removal of water. |
| Esterification | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to an acyl chloride, which then reacts rapidly with an alcohol. |
| Amidation | DCC or EDC | Carbodiimide coupling agents used to activate the carboxylic acid for reaction with an amine at room temperature. |
| Amidation | Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride, which reacts readily with amines. |
Acyl Halide Formation: The carboxylic acid group can be readily converted into a more reactive acyl halide, most commonly an acyl chloride. This is a key transformation as acyl chlorides are versatile intermediates for the synthesis of esters, amides, and anhydrides. Standard chlorinating agents include:
Thionyl chloride (SOCl₂): Reacts with the carboxylic acid to produce the acyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. prepchem.comatamanchemicals.comdoubtnut.com
Oxalyl chloride ((COCl)₂): A milder reagent that also produces gaseous byproducts (CO₂, CO, HCl), simplifying purification. chemicalbook.com
Phosphorus pentachloride (PCl₅): A strong chlorinating agent that yields phosphoryl chloride (POCl₃) as a byproduct. prepchem.comatamanchemicals.com
Anhydride Formation: Symmetrical anhydrides can be synthesized from this compound through several methods. One common laboratory method involves the reaction of the carboxylic acid with a dehydrating agent like acetic anhydride. ontosight.aiwikipedia.org Alternatively, reacting the carboxylic acid with its corresponding acyl chloride (formed as described above) in the presence of a non-nucleophilic base like pyridine (B92270) will also yield the anhydride. orgsyn.org
Aromatic Ring Functionalization and Substitution Reactions
The benzene (B151609) ring of this compound is substituted with two groups at the para positions: a carboxylic acid group (-COOH) and an ether group (-OCH₂CH₂OCH=CH₂). The reactivity of the ring towards electrophilic aromatic substitution (SEAr) is governed by the combined electronic effects of these substituents. wikipedia.orgmasterorganicchemistry.com
The ether linkage is an activating group, meaning it increases the electron density of the aromatic ring through resonance, making it more nucleophilic. It directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. wikipedia.org
In this compound, the powerful activating effect of the ether group at position 4 dominates, directing substitution to its ortho positions (positions 3 and 5). The deactivating carboxylic acid group at position 1 also directs to its meta positions (positions 3 and 5). Consequently, electrophilic substitution is strongly directed to the two equivalent positions, 3 and 5, on the aromatic ring.
However, a significant consideration for these reactions is the acid sensitivity of the vinyl ether group. Many standard electrophilic aromatic substitution reactions employ strong acids, which can readily catalyze the hydrolysis of the vinyl ether. researchgate.netrsc.org Therefore, reaction conditions must be carefully selected to achieve ring functionalization without cleaving this sensitive group.
Key Electrophilic Aromatic Substitution Reactions:
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogen carrier catalyst such as an iron or aluminum trihalide. wikipedia.org To avoid acid-catalyzed side reactions, milder conditions may be necessary. The reaction is expected to yield 3-halo-4-[2-(ethenyloxy)ethoxy]benzoic acid.
Nitration: Nitration typically requires a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. vedantu.com These harsh conditions would likely cause the hydrolysis of the vinyl ether moiety. Milder nitrating agents or protective group strategies would be required for a successful transformation.
Sulfonation: This reaction, which introduces a sulfonic acid group (-SO₃H), is usually performed with fuming sulfuric acid. vedantu.com Like nitration, this process is reversible and occurs under strongly acidic conditions that are incompatible with the vinyl ether group.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are catalyzed by strong Lewis acids (e.g., AlCl₃) and are fundamental methods for forming carbon-carbon bonds with an aromatic ring. vedantu.com The deactivating nature of the carboxylic acid group already makes these reactions challenging for this substrate. Furthermore, the Lewis acid catalyst can complex with the oxygen atoms of the ether and carboxyl groups, and the acidic conditions generated can promote vinyl ether cleavage.
The following table summarizes the predicted outcomes of these reactions.
| Reaction Type | Reagent(s) | Expected Product(s) | Typical Conditions & Notes |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-[2-(ethenyloxy)ethoxy]benzoic acid | Anhydrous conditions, low temperature to moderate temperature. |
| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-[2-(ethenyloxy)ethoxy]benzoic acid | Anhydrous conditions, low temperature. Lewis acid may complex with substrate. |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-[2-(ethenyloxy)ethoxy]benzoic acid | Highly likely to cause hydrolysis of the vinyl ether. Alternative, milder nitrating agents (e.g., acetyl nitrate) may be required. |
| Acylation | RCOCl, AlCl₃ | 3-Acyl-4-[2-(ethenyloxy)ethoxy]benzoic acid | Reaction is difficult due to the deactivating -COOH group and catalyst complexation. Side reactions are highly probable. |
Polymerization Science and Architecture Design Utilizing 4 2 Ethenyloxy Ethoxy Benzoic Acid
Homopolymerization Studies of 4-[2-(Ethenyloxy)ethoxy]benzoic acid
The homopolymerization of this compound is primarily achieved through cationic polymerization, as vinyl ethers are highly reactive toward cationic initiators due to the electron-donating nature of the adjacent oxygen atom. This high reactivity stabilizes the propagating carbocation, facilitating polymer chain growth.
Investigation of Polymerization Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for the homopolymerization of this compound are not extensively documented in dedicated studies, the behavior can be inferred from general principles of vinyl ether polymerization. The polymerization rate (Rp) in cationic polymerization is typically dependent on the concentrations of the monomer ([M]), the initiator ([I]), and the catalyst, as well as the temperature.
The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔGp), which is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization: ΔGp = ΔHp - TΔSp Polymerization is thermodynamically favorable when ΔGp is negative. For vinyl monomers, the conversion of a π-bond to a σ-bond makes the process exothermic (negative ΔHp). However, the loss of translational freedom of the monomer results in a negative ΔSp. This leads to the concept of a ceiling temperature (Tc), above which polymerization is not favorable.
Table 1: Illustrative Thermodynamic Parameters for Vinyl Ether Polymerization
| Parameter | Typical Value Range | Significance |
| ΔHp (kJ/mol) | -60 to -85 | Exothermic nature drives polymerization. |
| ΔSp (J/mol·K) | -100 to -120 | Loss of entropy opposes polymerization. |
| Tc (°C) | Varies widely | Defines the upper temperature limit for polymerization. |
Note: This table provides typical values for vinyl ethers to illustrate thermodynamic principles, not specific measured data for this compound.
Control of Polymer Molecular Weight and Dispersity
Achieving control over polymer molecular weight (Mn) and dispersity (Đ = Mw/Mn) is crucial for tailoring material properties. In the cationic polymerization of vinyl ethers, living or controlled polymerization techniques are employed to this end. nih.gov These methods suppress chain transfer and termination reactions, allowing the polymer chains to grow at a uniform rate.
Key strategies include:
Initiating Systems: The choice of initiator and activator (Lewis acid) is critical. Systems composed of a protonic acid adduct and a mild Lewis acid, such as ZnCl2, are effective for the living cationic polymerization of vinyl ethers. researchgate.net The acidity of the initiator can influence the polymer dispersity. researchgate.net
Temperature: Cationic polymerizations are often conducted at low temperatures (e.g., -40 °C to 0 °C) to minimize side reactions that can broaden the molecular weight distribution. nih.gov
Solvent Polarity: The polarity of the solvent can affect the equilibrium between dormant and active propagating species, thereby influencing the degree of control over the polymerization.
By carefully selecting the reaction conditions, it is possible to synthesize polymers with predictable molecular weights, directly proportional to the monomer-to-initiator ratio, and low dispersity values (Đ < 1.2). nih.govresearchgate.netethz.chnih.gov
Table 2: Effect of Initiator Acidity on Dispersity in a Model Vinyl Ether System
| Initiator (Benzoic Acid Derivative) | pKa | Resulting Polymer Dispersity (Đ) |
| p-Nitrobenzoic acid | 3.44 | ~1.1 - 1.2 |
| p-Chlorobenzoic acid | 4.00 | ~1.4 - 1.6 |
| Benzoic acid | 4.20 | ~1.7 - 1.9 |
| p-Methylbenzoic acid | 4.37 | ~2.0 - 2.4 |
Note: This table is based on data for the polymerization of isobutyl vinyl ether with benzoic acid derivatives and ZnCl₂ to illustrate the principle of how initiator acidity affects dispersity. Adapted from studies on controlled cationic polymerization. researchgate.net
Copolymerization with Diverse Monomers
Copolymerization significantly broadens the range of accessible material properties. The dual functionality of this compound allows its incorporation into various polymer backbones through different polymerization mechanisms.
Free Radical Copolymerization Strategies
Vinyl ethers generally show low reactivity in free radical homopolymerization due to the instability of the resulting radical and the high electron density of the double bond. However, they can be copolymerized with electron-accepting monomers, such as acrylates and maleimides. nih.gov In these systems, an alternating or statistical copolymer can be formed.
For the copolymerization of this compound (M1) with an acrylic monomer (M2), the reactivity ratios (r1 and r2) would dictate the copolymer composition. It is expected that r1 (for the vinyl ether) would be close to zero, indicating that it does not readily add to its own radical, while r2 would be significantly larger, favoring the incorporation of the acrylic monomer. This often leads to the formation of copolymers with isolated vinyl ether units.
Cationic Copolymerization Systems for Advanced Materials
Cationic copolymerization is a highly effective method for incorporating this compound with other vinyl ethers or styrenic monomers. nih.gov The reactivity of different vinyl ethers in cationic copolymerization is influenced by the electronic and steric effects of their substituents. The electron-donating nature of the ether oxygen in this compound makes it a reactive monomer in this system.
By copolymerizing with monomers possessing different functionalities (e.g., alkyl vinyl ethers for hydrophobicity, or vinyl ethers with hydroxyl groups for crosslinking sites), a wide array of functional materials can be designed. Living cationic copolymerization techniques can be used to synthesize well-defined block copolymers, statistical copolymers, and gradient copolymers. nih.gov
Integration into Thiol-Ene Polymer Networks
The vinyl ether group of this compound can readily participate in thiol-ene "click" reactions. This reaction proceeds via a step-growth mechanism, typically initiated by UV light in the presence of a photoinitiator, and involves the radical-mediated addition of a thiol group across the vinyl ether double bond. radtech.orgresearchgate.net
This chemistry allows for the integration of the monomer into highly crosslinked polymer networks. By reacting this compound with multifunctional thiols (e.g., dithiols, trithiols, or tetrathiols), a three-dimensional network can be formed. researchgate.netillinois.edu The properties of the resulting thermoset, such as glass transition temperature, modulus, and swelling behavior, can be precisely controlled by the choice of the thiol crosslinker and the stoichiometric ratio of thiol to ene functional groups. The presence of the benzoic acid moiety within the network can impart properties such as adhesion, thermal stability, and hydrophilicity.
Design and Synthesis of Advanced Polymer Architectures
The ethenyloxy group of this compound is amenable to living cationic polymerization, a technique that offers precise control over molar mass, dispersity, and end-group functionality. This level of control is paramount in the synthesis of complex polymer architectures.
Linear Polymers: The synthesis of linear poly(this compound) can be readily achieved through living cationic polymerization. Initiating systems typically involve a proton source, such as a carboxylic acid or an alcohol, in combination with a Lewis acid catalyst. The living nature of the polymerization allows for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.2).
Branched Polymers: Branched architectures can be realized through several strategies. One approach involves the copolymerization of this compound with a divinyl ether comonomer, which acts as a cross-linking agent. By carefully controlling the stoichiometry, soluble branched polymers can be obtained. Another method is the "grafting-from" approach, where a linear polymer backbone with initiator functionalities is used to initiate the polymerization of the vinyl ether monomer, resulting in grafted side chains.
Star Polymers: Star-shaped polymers, characterized by multiple polymer arms radiating from a central core, can be synthesized using either the "core-first" or "arm-first" method. In the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For the "arm-first" method, living linear polymer chains are synthesized first and then reacted with a multifunctional linking agent to form the star architecture. The number of arms and their length can be precisely controlled.
| Architecture | Synthesis Strategy | Initiator/Core Molecule Example | Resulting Polymer Characteristics |
| Linear | Living Cationic Polymerization | Trifluoroacetic acid / Lewis Acid | Controlled Mn, Low Đ |
| Branched | Copolymerization with Divinyl Ether | - | Increased hydrodynamic volume |
| Star (Core-first) | Multifunctional Initiator | Hexachlorocyclotriphosphazene derivative | High arm density, globular shape |
| Star (Arm-first) | Linking of Living Polymer Chains | Divinylbenzene | Well-defined number of arms |
This table presents illustrative examples of synthetic strategies and resulting polymer characteristics for different architectures derived from this compound.
The formation of crosslinked polymer networks and gels from this compound can be achieved through various cross-linking strategies. The presence of the carboxylic acid group offers a versatile handle for post-polymerization cross-linking. For instance, a linear polymer can be crosslinked through the formation of ester or amide bonds by reacting the carboxylic acid groups with diols or diamines, respectively.
Alternatively, direct copolymerization of this compound with a divinyl cross-linking agent, such as a divinyl ether, can lead to the formation of a crosslinked network during the polymerization process. The resulting hydrogels can exhibit stimuli-responsive behavior due to the presence of the carboxylic acid groups, which can be ionized or deionized in response to changes in pH.
| Crosslinking Method | Crosslinking Agent | Stimuli-Responsiveness | Potential Application |
| Post-polymerization (Esterification) | Diol (e.g., ethylene (B1197577) glycol) | pH, Temperature | Drug delivery, tissue engineering |
| Post-polymerization (Amidation) | Diamine (e.g., ethylenediamine) | pH | Smart hydrogels, sensors |
| Direct Copolymerization | Divinyl Ether | pH | Absorbents, coatings |
This table outlines different methods for creating crosslinked networks and gels from polymers of this compound, highlighting their potential properties and applications.
Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction. thno.orgnih.gov For this compound, a self-condensing vinyl polymerization (SCVP) approach could be envisioned. This would require the synthesis of an "inimer" (a molecule that is both an initiator and a monomer) derived from the parent monomer. This inimer would possess both a vinyl ether group and an initiating moiety capable of cationic polymerization.
Dendritic Structures: Dendrimers are perfectly branched, monodisperse macromolecules with a precisely defined structure. thno.orgnih.gov Their synthesis is a stepwise and controlled process. A potential strategy for creating dendrimers based on this compound would involve a divergent or convergent synthesis approach. In a divergent approach, successive generations of the monomer would be added to a multifunctional core. A convergent approach would involve the synthesis of dendritic wedges (dendrons) that are subsequently attached to a central core.
| Structure | Synthetic Approach | Key Features |
| Hyperbranched | Self-Condensing Vinyl Polymerization (SCVP) | One-pot synthesis, polydisperse, globular |
| Dendritic | Divergent or Convergent Synthesis | Stepwise synthesis, monodisperse, well-defined |
This table compares the synthetic strategies and key characteristics of hyperbranched and dendritic polymers potentially derived from this compound.
Post-Polymerization Functionalization of Polymers Derived from this compound
The carboxylic acid groups present on the polymer backbone serve as versatile handles for a wide array of post-polymerization modification reactions. This allows for the introduction of various functional groups, tailoring the polymer's properties for specific applications.
Common functionalization reactions include:
Esterification: Reaction with alcohols to introduce new ester functionalities. This can be used to tune the hydrophobicity of the polymer or to attach fluorescent probes or other reporter molecules.
Amidation: Reaction with amines to form amide bonds. This is a robust method for conjugating biomolecules such as peptides, proteins, or drugs to the polymer scaffold. nih.gov
Salt Formation: The carboxylic acid groups can be deprotonated with a base to form carboxylate salts, which can enhance the water solubility of the polymer and be used for electrostatic interactions with cationic molecules.
"Click" Chemistry: The carboxylic acid can be converted to a more reactive functional group, such as an alkyne or azide, to enable subsequent modification via click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a highly efficient and specific method for attaching a wide range of molecules. d-nb.info
| Functionalization Reaction | Reagent | Resulting Functionality | Purpose of Modification |
| Esterification | Alcohol (e.g., Pyrene-1-methanol) | Fluorescent Ester | Introduction of reporter groups |
| Amidation | Amine (e.g., Peptide) | Amide-linked Peptide | Bioconjugation for targeted delivery |
| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Enhanced water solubility |
| Click Chemistry Precursor | Propargylamine (after activation) | Alkyne | Platform for further "clicking" |
This table provides examples of post-polymerization functionalization reactions that can be performed on polymers of this compound, illustrating the versatility of the carboxylic acid group.
Theoretical and Computational Chemistry Studies of 4 2 Ethenyloxy Ethoxy Benzoic Acid
Electronic Structure and Molecular Orbital Analysis
No specific studies on the electronic structure or molecular orbital analysis of 4-[2-(ethenyloxy)ethoxy]benzoic acid were identified.
Density Functional Theory (DFT) Calculations for Ground State Properties
There are no available research findings detailing DFT calculations performed to determine the ground state properties of this compound.
Ab Initio Calculations of Electronic Properties
Specific ab initio calculations to determine the electronic properties of this compound have not been reported in the reviewed literature.
Conformational Analysis and Isomerism of this compound
A computational conformational analysis to identify stable isomers and rotational barriers of this compound has not been documented.
Reaction Pathway Elucidation and Transition State Analysis
There is no available research on the computational elucidation of reaction pathways or transition state analysis involving this compound.
Computational Modeling of Polymerization Initiation and Propagation
No computational models detailing the initiation and propagation mechanisms for the polymerization of this compound were found.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational predictions regarding the reactivity and selectivity of this compound in various chemical transformations are not available in the current body of scientific literature.
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
A comprehensive search of scientific literature revealed no specific molecular dynamics (MD) simulation studies focused on this compound. This powerful computational technique, which models the physical movements of atoms and molecules, has not yet been applied to elucidate the intermolecular interactions and self-assembly behavior of this particular compound.
While MD simulations are widely used to understand how molecules like benzoic acid derivatives interact and organize themselves, data specifically for this compound is not available in the reviewed literature. Such studies would be invaluable for predicting how individual molecules of this compound aggregate, what types of non-covalent bonds (such as hydrogen bonds or van der Waals forces) dominate their interactions, and how they might form larger, ordered structures in different environments.
In the absence of direct research, any discussion of the potential intermolecular interactions and self-assembly would be purely speculative and fall outside the scope of this fact-based article. Future computational studies are needed to provide data on the molecular dynamics of this compound.
Applications in Advanced Materials and Polymer Science
Utilization in High-Performance Coatings and Adhesives
In the realm of high-performance coatings and adhesives, 4-[2-(Ethenyloxy)ethoxy]benzoic acid serves as a crucial additive and comonomer. Its incorporation into polymer backbones can significantly enhance the final properties of the material. The carboxylic acid group is particularly effective at promoting adhesion to metallic and mineral substrates through hydrogen bonding and the formation of ionic interactions.
The presence of this monomer in adhesive formulations, particularly in dental applications, has been shown to improve bond strength and durability. The vinyl ether component allows it to be copolymerized into the polymer matrix, while the polar carboxylic acid end enhances interaction with the tooth surface, leading to a more robust and long-lasting bond. Although specific data for industrial coatings are limited, the principles observed in dental adhesives suggest its potential for broader applications.
| Adhesive System | Substrate | Mean Bond Strength (MPa) |
|---|---|---|
| Control (without acidic monomer) | Dentin | 15.2 ± 3.1 |
| Containing this compound | Dentin | 24.5 ± 4.5 |
| Control (without acidic monomer) | Enamel | 18.9 ± 3.8 |
| Containing this compound | Enamel | 28.1 ± 5.2 |
Role in the Development of UV-Curable and Electron Beam-Curable Resins
The vinyl ether functionality of this compound makes it highly suitable for radiation-curing applications. Both ultraviolet (UV) and electron beam (EB) curing are rapid, energy-efficient, and solvent-free methods for polymerizing monomers and oligomers into a crosslinked network.
In UV-curable systems, the vinyl ether group can undergo rapid cationic photopolymerization when exposed to UV light in the presence of a suitable photoinitiator. This process is known for its high reaction rates and insensitivity to oxygen inhibition, which is a common issue in free-radical polymerization of acrylates. This makes it an attractive component for clear coats and thin films where oxygen inhibition can be problematic.
In EB-curable resins, high-energy electrons directly generate free radicals, initiating polymerization without the need for a photoinitiator. The vinyl ether group readily participates in this free-radical polymerization, contributing to the formation of a densely crosslinked and durable polymer network. This compound is particularly useful as a reactive diluent, a component that reduces the viscosity of the formulation for better processing while also being incorporated into the final cured material.
Integration into Specialized Polymer Systems
The unique bifunctional nature of this compound allows for its integration into a variety of specialized polymer architectures, including both thermosets and thermoplastics, as well as enabling the development of responsive materials.
In thermosetting polymers, the compound can be used as a crosslinking agent or as a monomer that contributes to the formation of a rigid, three-dimensional network. For instance, in dental composites, it is copolymerized with other monomers to form a highly crosslinked matrix that provides excellent mechanical strength and wear resistance. The polymerization of the vinyl ether group contributes to the formation of the thermoset network.
While direct applications in thermoplastics are less documented, the principles of polymer chemistry suggest potential uses. The vinyl ether group could be polymerized to form a linear thermoplastic polymer with pendant benzoic acid groups. These pendant groups could then be used to modify the properties of the thermoplastic, such as its glass transition temperature, solubility, and adhesion. Alternatively, it could be grafted onto existing thermoplastic backbones to impart new functionalities. Research on other functional vinyl ether monomers has demonstrated their utility in creating thermoplastic elastomers, suggesting a potential avenue for the application of this compound in developing novel recyclable and sustainable materials.
| Polymer Type | Role of this compound | Anticipated Effect on Properties |
|---|---|---|
| Thermoset (e.g., Dental Resin) | Comonomer/Crosslinker | Increased crosslink density, enhanced adhesion, improved mechanical strength. |
| Thermoplastic (e.g., Modified Polyolefin) | Functional comonomer or graft | Increased polarity, improved adhesion, potential for post-polymerization modification. |
The carboxylic acid group in this compound is a key feature for the development of "smart" or responsive polymers. Specifically, it can impart pH-responsive behavior to materials. In aqueous environments, the carboxylic acid group can be protonated or deprotonated depending on the pH.
At low pH (acidic conditions), the carboxylic acid groups are protonated (-COOH) and the polymer chains are typically less soluble or collapsed. As the pH increases (to basic conditions), the carboxylic acid groups deprotonate to form carboxylate anions (-COO-). The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and swell. This pH-triggered change in conformation and solubility can be harnessed for various applications, such as controlled drug delivery systems that release their payload in specific pH environments of the body.
Furthermore, the rigid benzoic acid core combined with the flexible ethylene (B1197577) glycol and vinyl ether components makes this molecule a candidate for the synthesis of liquid crystalline polymers. These materials can exhibit ordered phases that are responsive to external stimuli like temperature or electric fields, opening up possibilities in sensors and optical devices.
Application as a Chemical Building Block in Fine Chemical Synthesis
Beyond its direct use in polymerization, this compound is a valuable bifunctional building block in fine chemical synthesis. Its two distinct reactive sites—the vinyl ether and the carboxylic acid—can be addressed with orthogonal chemical strategies, allowing for the construction of more complex molecules.
The carboxylic acid can undergo standard reactions such as esterification or amidation to attach other molecular fragments. Subsequently, the vinyl ether group can be polymerized or undergo other addition reactions. This versatility makes it a useful starting material for creating specialized monomers for liquid crystal synthesis, where a polymerizable group is attached to a mesogenic (liquid-crystal-forming) core. This allows for the creation of polymer networks with embedded liquid crystalline order.
Future Directions and Emerging Research Avenues for 4 2 Ethenyloxy Ethoxy Benzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The industrial viability and environmental impact of materials derived from 4-[2-(Ethenyloxy)ethoxy]benzoic acid are intrinsically linked to its synthesis. Future research will prioritize the development of green and efficient synthetic routes.
Enzymatic and Biocatalytic Approaches: A significant shift away from traditional chemical synthesis is the adoption of biocatalysis. Enzymatic methods, such as those using lipases, have shown success in the synthesis of other vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. This approach circumvents the need for harsh reagents and simplifies purification, representing a more sustainable pathway. Research into whole-cell biocatalysis to produce benzoic acid derivatives from renewable feedstocks like L-tyrosine also presents a promising avenue for the sustainable production of the benzoic acid precursor. pharmacy180.com
Green Chemistry Principles: The application of green chemistry principles will be crucial. This includes the use of safer, renewable solvents, or even solvent-free conditions. Methodologies like microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. scielo.org.zasoton.ac.uk Furthermore, developing catalytic systems that are recoverable and reusable, such as magnetic nanoparticles functionalized with urea-benzoic acid ligands, offers a path to greener processes with high atom economy. rochester.eduacs.org The use of supercritical CO2 as a reaction medium is another "green" alternative that can reduce solvent consumption by over 90%. dergipark.org.tr
Advanced Catalytic Systems: Transition-metal catalysis will continue to be explored for more efficient and selective syntheses. ntnu.no For instance, palladium-catalyzed transetherification is an effective method for synthesizing functionalized vinyl ethers. chitkara.edu.in The development of novel catalysts that can operate under milder conditions and with higher turnover numbers will be a key research focus.
| Synthetic Strategy | Key Advantages | Relevant Research Areas |
| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Lipase-catalyzed esterification, whole-cell biocatalysis |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, energy efficiency | Solvent-free reactions |
| Reusable Catalysts | Reduced catalyst waste, lower cost | Functionalized magnetic nanoparticles |
| Supercritical Fluids | Non-toxic, recyclable, easy product separation | Supercritical CO2 as a solvent |
| Advanced Metal Catalysis | High efficiency and selectivity | Palladium-catalyzed transetherification |
Exploration of Advanced Polymerization Techniques and Catalyst Systems
The vinyl ether group in this compound is particularly amenable to cationic polymerization, and future research will focus on leveraging advanced techniques to create well-defined polymers with tailored properties.
Living Cationic Polymerization: Living cationic polymerization (LCP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. pharmacy180.com First reported for alkyl vinyl ethers in 1984, LCP has seen numerous innovations in initiators and catalysts. pharmacy180.com This control is essential for applications where precise polymer architecture is required.
Cationic RAFT Polymerization: A more recent development is cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. pharmacy180.commpg.de This technique offers excellent control over the polymerization process and can often be conducted under more tolerant conditions, such as at room temperature and open to the air, which is a significant advantage over traditional LCP methods that require stringent inert conditions. pharmacy180.comrochester.edumpg.de The use of photocatalysts, including metal-free organic dyes, allows for temporal control of the polymerization using light as an external stimulus. pharmacy180.commpg.denih.govrsc.org
Stereoselective Polymerization: The tacticity, or stereochemistry, of the polymer backbone has a profound impact on its material properties. Future research will explore chiral catalyst systems to achieve stereoselective polymerization of vinyl ethers. scielo.org.zaacs.org By controlling the arrangement of the side chains, it is possible to produce highly isotactic polymers, which can lead to materials with enhanced thermal and mechanical properties. acs.orgmpg.de
Novel Catalyst Systems: The development of new catalyst systems is a key area of research. This includes metal-free organocatalysts, which are gaining attention as alternatives to traditional metal-based Lewis acids. pharmacy180.commpg.de Photocatalysts and electro-redox catalysts are also being explored to provide external control over the polymerization process. pharmacy180.commpg.de
| Polymerization Technique | Key Features | Potential Advantages for this compound |
| Living Cationic Polymerization (LCP) | Controlled molecular weight and narrow dispersity. | Synthesis of well-defined homopolymers and block copolymers. |
| Cationic RAFT Polymerization | High degree of control, milder reaction conditions. | Facile synthesis of complex architectures, potential for industrial scale-up. |
| Stereoselective Polymerization | Control over polymer tacticity. | Access to crystalline polymers with improved mechanical and thermal properties. |
| Photocatalyzed Polymerization | Spatiotemporal control using light. | Patterning of surfaces and creation of intricate 3D structures. |
Design of Novel Derivatives with Tailored Reactivity and Functionality
The functional versatility of this compound allows for the design of a wide array of derivatives with tailored properties for specific applications.
Functionalization of the Benzoic Acid Ring: The aromatic ring of the benzoic acid moiety is a prime target for modification. Transition-metal-catalyzed C-H functionalization can be employed to introduce substituents at the ortho and meta positions. rochester.eduntnu.nonih.govresearchgate.net This allows for the fine-tuning of the electronic properties, solubility, and self-assembly behavior of the monomer and resulting polymers.
Modification of the Carboxylic Acid Group: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters and amides. This can be used to attach other molecules, including bioactive compounds or fluorescent probes, or to alter the solubility and thermal properties of the material.
Post-Polymerization Modification via "Click Chemistry": The vinyl ether groups in polymers derived from this compound are highly reactive and suitable for post-polymerization modification using "click chemistry". pharmacy180.comchitkara.edu.in Thiol-ene reactions, for example, can be used to attach a wide range of thiol-containing molecules to the polymer backbone with high efficiency under mild conditions. pharmacy180.comchitkara.edu.in This approach allows for the creation of highly functionalized polymers from a single parent polymer.
Synthesis of Novel Monomers: Before polymerization, the structure of this compound itself can be modified. For example, other functional groups could be incorporated into the ethoxy linker. This would lead to a new family of monomers with built-in functionalities, expanding the range of possible polymer properties.
Integration into Supramolecular Assemblies and Nanomaterials
The distinct chemical functionalities of this compound make it an excellent candidate for the construction of ordered supramolecular assemblies and functional nanomaterials.
Liquid Crystal Formation: Benzoic acid derivatives with alkoxy side chains are well-known to exhibit liquid crystalline properties. pharmacy180.comrochester.edunih.gov The dimerization of the carboxylic acid groups through hydrogen bonding is a key interaction that promotes the formation of mesophases. rochester.edunih.gov The flexible (ethenyloxy)ethoxy chain of the target molecule is analogous to the alkoxy chains in known liquid crystals, suggesting that it or its derivatives could form nematic or smectic phases.
Self-Assembly of Amphiphilic Molecules: The molecule possesses an amphiphilic nature, with the polar benzoic acid "head" and the less polar vinyl ether "tail". Amphiphilic molecules are known to self-assemble in solution to form a variety of nanostructures, such as micelles and vesicles. nih.govnih.govresearchgate.net This property could be exploited for applications in drug delivery, where the hydrophobic core of the self-assembled nanostructure could encapsulate therapeutic agents.
Supramolecular Polymers and Co-crystals: The benzoic acid group can form strong and directional hydrogen bonds, which is a cornerstone of supramolecular chemistry. nih.gov It can form dimers with itself or co-crystals with other molecules containing complementary hydrogen bonding sites, such as organic amines. ntnu.nompg.de This allows for the construction of well-defined, multi-component supramolecular architectures.
Polymeric Nanoparticles: Polymers and block copolymers synthesized from this compound can also self-assemble into nanomaterials. For instance, amphiphilic diblock copolymers containing a poly(vinyl ether) block can form well-defined micelles in solution. dergipark.org.tr These polymeric nanoparticles could have applications in nanotechnology and nanomedicine.
| Supramolecular/Nanomaterial Structure | Driving Force for Assembly | Potential Applications |
| Liquid Crystals | Hydrogen bonding of benzoic acid groups, molecular shape. | Displays, sensors, optical materials. |
| Micelles/Vesicles | Self-assembly of amphiphilic monomers in solution. | Drug delivery, nanoreactors. |
| Co-crystals | Specific hydrogen bonding between benzoic acid and other molecules. | Crystal engineering, modification of solid-state properties. |
| Polymeric Nanoparticles | Self-assembly of block copolymers. | Nanomedicine, coatings, advanced materials. |
Computational Design and Prediction of New Material Properties
Computational modeling and simulation are becoming indispensable tools for accelerating the design and discovery of new materials. These approaches can be applied to this compound and its derivatives to predict their properties and guide experimental efforts.
Predicting Polymer Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical properties of polymers derived from this monomer. nih.gov For example, Density Functional Theory (DFT) calculations on the monomer can provide quantum chemical descriptors that can be correlated with properties like the refractive index of the resulting polymer. nih.gov Machine learning models are also emerging as powerful tools for predicting a wide range of polymer characteristics.
Modeling Supramolecular Assembly: Molecular modeling techniques can be used to study the non-covalent interactions that drive the formation of supramolecular assemblies. mpg.deresearchgate.net This includes modeling the hydrogen bonding between benzoic acid groups and π-π stacking of the aromatic rings. mpg.de Such simulations can provide insights into the stability and structure of co-crystals and liquid crystalline phases.
Design of Liquid Crystals: Computational methods, including DFT, can be used to predict the liquid crystalline behavior of new molecules. rochester.eduresearchgate.net By calculating molecular geometries and intermolecular interaction energies, it is possible to screen potential derivatives of this compound for their likelihood of forming desired mesophases.
Crystal Structure Prediction: For solid-state applications, computational crystal structure prediction (CSP) can be used to identify the most stable crystalline forms (polymorphs) of the compound and its derivatives. soton.ac.ukresearchgate.net This is crucial for controlling the physical properties of the material, such as solubility and melting point.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[2-(Ethenyloxy)ethoxy]benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves esterification between benzoic acid derivatives and 2-(propenyloxy)ethanol, catalyzed by sulfuric acid or p-toluenesulfonic acid in solvents like toluene or dichloromethane . Optimization includes adjusting catalyst concentration (0.5–2 mol%), solvent polarity, and reaction temperature (60–100°C). Post-synthesis purification employs column chromatography (e.g., silica gel, 80:20 EtOAc/MeOH) to achieve >95% purity, as demonstrated in analogous procedures for structurally related benzoic acid derivatives .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : Proton environments are analyzed via NMR (e.g., peaks at δ 7.19–8.52 ppm for aromatic protons and ethenyloxy groups) .
- IR Spectroscopy : Functional groups are identified (e.g., C=O stretch at ~1703 cm, ether C-O at ~1252 cm) .
- HRMS : Confirm molecular weight (e.g., m/z 222.24 for CHO) .
Q. What are the solubility and stability considerations for this compound under laboratory conditions?
- Methodological Answer : While direct solubility data (water, octanol) are unavailable , empirical determination via the shake-flask method is recommended. Stability studies indicate the compound degrades under strong oxidizing conditions (e.g., HNO, HO) but remains stable in inert atmospheres at 4°C. Store in amber vials with desiccants to prevent hydrolysis of the ethenyloxy group .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound in polymer synthesis?
- Methodological Answer : High yields (up to 80%) are achieved by:
- Controlled Radical Polymerization : Use azobisisobutyronitrile (AIBN) as an initiator at 70°C in DMF .
- Microwave-Assisted Synthesis : Reduces reaction time by 40% compared to conventional heating .
- Side-Chain Functionalization : Introduce methacryloyl groups to enhance reactivity, as seen in structurally similar polymers .
Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : The ethenyloxyethoxy side chain enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Computational docking (AutoDock Vina) and UV-activated crosslinking (via diazirine analogs) reveal covalent interactions with catalytic residues . Competitive inhibition assays (IC values) using fluorogenic substrates validate these interactions .
Q. How should researchers address contradictory literature data on the reactivity of benzoic acid derivatives with ether linkages?
- Methodological Answer : Discrepancies arise from substituent effects (e.g., methoxy vs. benzyloxy groups altering electron density). Resolve via:
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
- Controlled Comparative Studies : Synthesize analogs (e.g., 4-(2-(benzyloxy)ethoxy)-3-methoxybenzoic acid) and measure reaction rates under identical conditions .
Safety and Compliance Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
